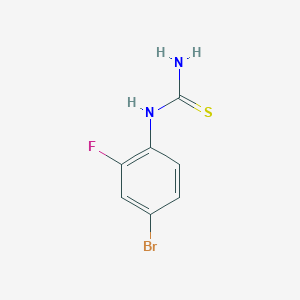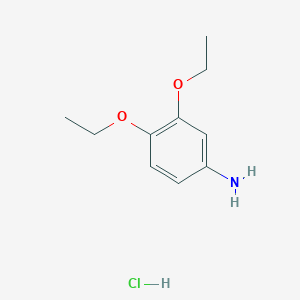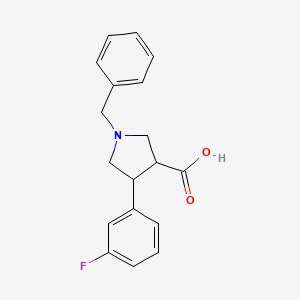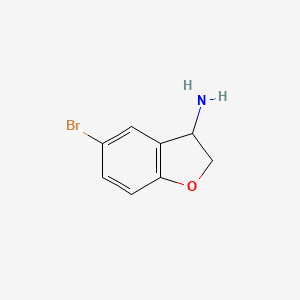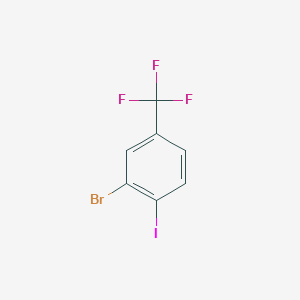
2-Bromo-1-iodo-4-(trifluoromethyl)benzene
説明
2-Bromo-1-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound that contains bromine, iodine, and a trifluoromethyl group attached to a benzene ring. Although the specific compound is not directly studied in the provided papers, related compounds with bromo, iodo, and trifluoromethyl substituents on a benzene ring have been investigated for their synthesis, molecular structure, and reactivity, which can provide insights into the properties and potential applications of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves selective halogenation reactions. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar approach could be used to synthesize 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, starting from an appropriately substituted benzene precursor and using selective halogenation agents.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is influenced by the size and electronegativity of the substituents. X-ray diffraction studies have shown that the presence of large halogen atoms like bromine and iodine can lead to minor distortions in the C-C-Br/I angles but generally do not remove the halogens from the plane of the benzene ring . The trifluoromethyl group is also known to influence the electronic properties of the benzene ring due to its strong electron-withdrawing effect.
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions, including organometallic synthesis , nucleophilic aromatic substitution , and reactions with lithium diisopropylamide to generate arynes . The presence of both bromine and iodine in 2-Bromo-1-iodo-4-(trifluoromethyl)benzene could offer unique reactivity patterns, potentially making it a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical properties of halogenated benzene derivatives, such as melting points and densities, can vary significantly depending on the polymorphic form of the compound . The presence of bromine and iodine is likely to increase the density and melting point of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene compared to its non-halogenated analogs. Chemical properties such as reactivity and stability will be influenced by the electron-withdrawing effect of the trifluoromethyl group and the steric hindrance provided by the bulky halogen atoms.
科学的研究の応用
1. Use in Ring Halogenations
One of the applications of related compounds is in ring halogenation processes. For instance, 2-bromo-4-iodo-1,3,5-trimethylbenzene was prepared in high yield through a process involving catalysts like [hydroxy(tosyloxy)iodo]benzene, as demonstrated in research by Bovonsombat and Mcnelis (1993) (Bovonsombat & Mcnelis, 1993).
2. Deprotonation and Regioselectivity Studies
Mongin, Desponds, and Schlosser (1996) conducted studies on chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, revealing their behavior under deprotonation with alkyllithiums. This research highlights the potential of such compounds in exploring regioselectivity in chemical reactions (Mongin, Desponds, & Schlosser, 1996).
3. Organic Synthesis and Aryne Generation
Schlosser and Castagnetti (2001) showed that 1-bromo-2-(trifluoromethoxy)benzene reacts with lithium diisopropylamide to generate various intermediates, which can be used in organic synthesis. This kind of study exemplifies the use of bromo- and iodo-substituted benzenes in generating useful intermediates for further chemical transformations (Schlosser & Castagnetti, 2001).
4. Supramolecular Chemistry
The research by Stein, Hoffmann, and Fröba (2015) on 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene reveals insights into supramolecular chemistry, where such compounds exhibit interesting features like hydrogen bonding and π–π interactions (Stein, Hoffmann, & Fröba, 2015).
5. Organometallic Synthesis
Porwisiak and Schlosser (1996) utilized 1-Bromo-3,5-bis(trifluoromethyl)benzene as a starting material in organometallic synthesis. This highlights the versatility of bromo- and iodo-substituted benzenes in the preparation of organometallic intermediates (Porwisiak & Schlosser, 1996).
6. Investigating Steric Effects in Chemical Reactions
Schlosser and colleagues (2006) investigated the effects of steric pressure in chemical reactions using compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene. Their work sheds light on how different substituents affect reactivity and selectivity in organic reactions (Schlosser et al., 2006).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
2-bromo-1-iodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHYCNXVEWPYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585638 | |
| Record name | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-iodo-4-(trifluoromethyl)benzene | |
CAS RN |
481075-58-5 | |
| Record name | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-iodo-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



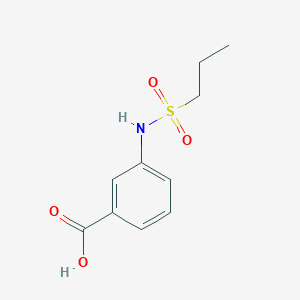


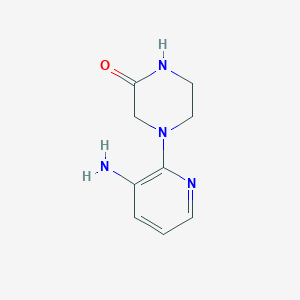


![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)

